4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4/c14-10-5-11-13(16-7-10)18-12(17-11)9-3-1-8(6-15)2-4-9/h1-5,7H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKITRXFMODQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 5-Bromopyridine-2,3-diamine with Substituted Aldehydes
The core imidazo[4,5-b]pyridine scaffold is typically constructed via condensation between 5-bromopyridine-2,3-diamine and an aldehyde bearing the benzonitrile moiety. In a representative procedure:
-
Reactants : 5-Bromopyridine-2,3-diamine (1 eq) and 4-cyanobenzaldehyde (1 eq)
-
Solvent : Dimethylformamide (DMF)
-
Conditions : Reflux at 110°C for 6–8 hours
-
Workup : Precipitation with ice-cold water, filtration, and recrystallization from ethanol
This method yields 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile in 68–72% purity, requiring further chromatography for pharmaceutical-grade material.
Mechanistic Insights
The reaction proceeds through:
Bromination Post-Cyclization Strategies
Alternative routes first construct the imidazo[4,5-b]pyridine core followed by bromination:
Step 1 : Synthesis of 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
-
Reactants : Pyridine-2,3-diamine and 4-cyanobenzaldehyde
-
Catalyst : p-Toluenesulfonic acid (TosOH, 0.2 eq)
Step 2 : Regioselective Bromination
-
Reagent : N-Bromosuccinimide (NBS, 1.2 eq)
-
Yield : 85–90% after silica gel purification
This sequential approach allows precise control over bromine placement but risks over-bromination without strict stoichiometry.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times while improving yields:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 110°C | 110°C |
| Time | 6–8 hours | 5–6 minutes |
| Yield | 68–72% | 82–86% |
| Purity (HPLC) | 90–92% | 95–98% |
Procedure :
-
Mix 5-bromopyridine-2,3-diamine (1 mmol) and 4-cyanobenzaldehyde (1 mmol) in DMF
-
Irradiate at 900 W under inert atmosphere
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Late-Stage Functionalization
A patent-pending method constructs the benzonitrile moiety via cross-coupling:
Step 1 : Synthesis of 6-Bromo-2-iodo-3H-imidazo[4,5-b]pyridine
-
Reactants : 5-Bromo-2,3-diaminopyridine and iodine (1.2 eq)
Step 2 : Cyanobenzene Installation
-
Catalyst : Pd(PPh3)4 (5 mol%)
-
Ligand : XantPhos (0.2 eq)
-
Base : t-BuONa (2 eq)
-
Coupling Partner : 4-Cyanophenylboronic acid
This method achieves 78% yield with >99% regiopurity but requires expensive catalysts.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Cost | Scalability |
|---|---|---|---|---|---|
| Thermal Cyclization | 68–72% | 90–92% | 8h | $ | Moderate |
| Microwave | 82–86% | 95–98% | 6min | $$ | High |
| Cross-Coupling | 78% | 99% | 14h | $$$$ | Low |
Key Observations :
-
Microwave synthesis offers the best yield-time tradeoff but requires specialized equipment
-
Cross-coupling routes enable modular assembly but suffer from catalyst costs
-
Conventional methods remain viable for small-scale GMP production
Critical Process Parameters and Optimization
Solvent Effects on Cyclization
Acid Catalysts
Chemical Reactions Analysis
Types of Reactions: 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxylation.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant properties of related imidazopyridine compounds. For instance, a brominated analogue of imidazodiazepine has shown efficacy as a GABA_A receptor potentiator, suggesting that similar structures may exhibit neuroprotective effects against seizures. The compound's ability to modulate GABA_A receptor activity indicates potential applications in treating epilepsy and other seizure disorders .
Antimicrobial Activity
Compounds containing the imidazo[4,5-b]pyridine moiety have been evaluated for their antimicrobial properties. Research has indicated that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. The specific interactions of 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile with bacterial enzymes could be further investigated to elucidate its mechanism of action against resistant strains .
Cancer Research
The imidazopyridine scaffold has been explored for its anticancer potential. Studies suggest that modifications to this structure can enhance its selectivity and potency against various cancer cell lines. The compound's ability to interfere with cancer cell proliferation pathways positions it as a promising candidate for further investigation in cancer therapy .
Case Study 1: Anticonvulsant Efficacy
A study on a related compound demonstrated significant anticonvulsant activity in animal models. The compound was administered orally, leading to a marked reduction in seizure frequency and severity compared to control groups. This highlights the potential of 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile as a therapeutic agent for epilepsy .
Case Study 2: Antimicrobial Testing
In vitro tests against various bacterial strains showed that derivatives of imidazopyridines exhibited potent antimicrobial activity. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the imidazopyridine ring enhanced efficacy against gram-positive bacteria, suggesting avenues for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism by which 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The table below summarizes key structural analogs, their molecular properties, and biological relevance:
Key Comparative Insights
Electronic and Steric Effects
- Bromine vs. Trifluoromethyl : Bromine in the target compound facilitates halogen bonding, whereas trifluoromethyl groups (e.g., in 4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile) impart metabolic stability and electron-withdrawing effects .
Pharmacological Activity
- Imidazo[4,5-b]pyridines with bromine and cyano substituents (e.g., the target compound) show promise in docking studies for anti-tubercular and anticancer activity, likely due to optimized target binding .
- Compounds like 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one serve as precursors for bioactive molecules, highlighting the role of ketone and methyl groups in modulating reactivity .
Crystallographic Analysis
Studies using SHELXL software () reveal that imidazo[4,5-b]pyridines often adopt planar conformations, enabling strong intermolecular interactions. For example, 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one forms hydrogen-bonded dimers critical for crystal packing .
Biological Activity
4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C14H10BrN3
- CAS Number : 954217-62-0
- IUPAC Name : 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
The biological activity of 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile is primarily attributed to its interaction with specific molecular targets in cells:
- Target Proteins : Similar compounds have been shown to inhibit proteins such as aurora kinases, which are critical in cell division and proliferation.
- Cell Cycle Disruption : The compound may disrupt normal cell cycle functions, leading to apoptosis in cancer cells. This mechanism is crucial for its potential use in cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazo[4,5-b]pyridine exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The activity varies significantly between these groups, with Gram-positive bacteria generally being more susceptible .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells by disrupting cell cycle processes |
| Antimicrobial | Effective against specific bacterial strains; more potent against Gram-positive bacteria |
| Enzyme Inhibition | Potentially inhibits enzymes involved in critical cellular processes |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile:
- Anticancer Studies :
- Antimicrobial Testing :
- In Vitro Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, and how can purity be validated?
- Synthesis : A common approach involves condensation of halogenated pyridine derivatives with aryl aldehydes or nitriles. For example, 5-bromopyridine-2,3-diamine can react with 4-cyanobenzaldehyde under phase-transfer catalysis (solid-liquid) in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) are effective for isolating the compound .
- Validation : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is critical. Melting point analysis (e.g., 246–251°C) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C, 2D-COSY) confirm structural integrity .
Q. How is crystallographic data for imidazo[4,5-b]pyridine derivatives analyzed and refined?
- Data Collection : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : SHELXL (version 2018/3) is used for structure solution and refinement. Key parameters include R-factor (<5%), anisotropic displacement parameters, and hydrogen atom placement via difference Fourier maps .
- Validation : The CIF file should be checked with PLATON for missed symmetry, solvent-accessible voids, and π-π stacking interactions (e.g., interplanar distance ~3.58 Å) .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C6 vs. C7) impact the biological activity of imidazo[4,5-b]pyridines?
- Case Study : Bromine at C6 (vs. C7) enhances steric and electronic interactions with kinase active sites. For example, ARQ 092 (a structurally related AKT inhibitor) relies on bromine at C6 for binding affinity and selectivity .
- Methodology : Comparative molecular docking (AutoDock Vina) and binding free energy calculations (MM-PBSA) can quantify substituent effects .
- Data Contradictions : Some studies report conflicting IC₅₀ values due to differences in assay conditions (e.g., ATP concentration, pH). Normalize data using reference inhibitors (e.g., MK-2206 for AKT) .
Q. What strategies resolve contradictions in reported reaction yields for imidazo[4,5-b]pyridine synthesis?
- Root Cause Analysis : Yield discrepancies (e.g., 60% vs. 85%) often stem from solvent polarity (DMF vs. acetonitrile), catalyst loading (5% vs. 10% p-toluenesulfonic acid), or reaction time (12 h vs. 24 h) .
- Optimization : Design-of-experiments (DoE) with variables like temperature (80–120°C), solvent, and stoichiometry. Use LC-MS to monitor intermediate formation .
Q. How can DFT studies elucidate electronic properties of 4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile?
- Computational Setup : B3LYP/6-311++G(d,p) basis set for geometry optimization. Calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (ESP) maps, and Fukui indices for nucleophilic/electrophilic sites .
- Applications : Predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and correlate with experimental results (e.g., regioselectivity in C–Br bond activation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
